5,6-Dibromo-3-ethynylpyrazin-2-amine
Description
Significance of Pyrazine (B50134) Scaffolds in Organic Chemistry and Materials Science
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in the realm of organic chemistry. bldpharm.com The pyrazine moiety is integral to a wide array of biologically significant molecules, including vitamins like riboflavin (B1680620) and folic acid. Current time information in Winnipeg, CA. Its derivatives have been isolated from various natural sources and have shown a broad spectrum of pharmacological activities, leading to their use in clinically approved drugs such as the antituberculosis agent pyrazinamide. Current time information in Winnipeg, CA.nih.gov
Beyond the pharmaceutical field, pyrazine scaffolds are of great interest in materials science. The electron-deficient nature of the pyrazine ring makes it a valuable component in the design of functional organic materials. Pyrazine-based polymers and other light-responsive materials have been developed for applications in optical and photovoltaic devices. Current time information in Winnipeg, CA. Furthermore, fused nitrogen-rich heterocyclic systems containing pyrazine rings are being explored for the creation of energetic materials with high thermal stability. evitachem.com
Role of Halogenation and Ethynyl (B1212043) Moieties in Tuning Molecular Properties and Reactivity
The introduction of halogen atoms and ethynyl groups onto the pyrazine core provides a powerful tool for fine-tuning the molecule's physicochemical properties and reactivity. Halogenation, the process of incorporating one or more halogen atoms (fluorine, chlorine, bromine, or iodine), can significantly alter a molecule's electronic properties, lipophilicity, and steric profile. chemscene.com Halogens can also participate in specific non-covalent interactions, such as halogen bonding, which can influence molecular recognition processes and the packing of molecules in the solid state. scirp.orgwikipedia.org In synthetic chemistry, halogenated pyrazines serve as versatile intermediates for cross-coupling reactions, allowing for the introduction of a wide range of substituents.
The ethynyl moiety (–C≡CH) is a linear, rigid functional group that can extend the π-conjugated system of the pyrazine ring. This can have a profound impact on the molecule's optical and electronic properties. In medicinal chemistry, the ethynyl group has been explored as a bioisostere for halogen atoms, capable of forming different types of non-covalent interactions. scirp.org Synthetically, the ethynyl group can be readily introduced onto a halogenated aromatic ring through well-established methods like the Sonogashira cross-coupling reaction. researchgate.net This reaction's reliability under mild conditions has made it a popular choice for the synthesis of complex molecules. researchgate.net
Overview of Research Directions for Substituted Pyrazines, with Emphasis on 5,6-Dibromo-3-ethynylpyrazin-2-amine as a Model Compound
Current research on substituted pyrazines is diverse, spanning from the development of new synthetic methodologies to the exploration of their applications in medicine and materials science. researchgate.net A key area of focus is the synthesis of poly-functionalized pyrazines that can serve as versatile building blocks for more complex molecular architectures.
In this context, this compound emerges as a compelling model compound. Its structure features a pyrazine ring adorned with three distinct functional groups: an amino group, two bromine atoms, and an ethynyl moiety. This combination of functionalities suggests a rich and varied reactivity profile. The bromine atoms provide two potential sites for cross-coupling reactions, allowing for the sequential or simultaneous introduction of different substituents. The ethynyl group can also participate in a variety of chemical transformations, including further cross-coupling reactions, click chemistry, and polymerization. The amino group, in turn, can be diazotized or acylated to introduce further diversity.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate in the synthesis of novel pyrazine-based compounds. The study of its synthesis and reactivity would likely involve the strategic use of protecting groups and carefully controlled reaction conditions to achieve selective transformations at its various functional sites. The insights gained from such studies could pave the way for the development of new functional materials and pharmacologically active agents.
A plausible synthetic route to this compound could involve the Sonogashira coupling of a tribromo-aminopyrazine precursor with a protected acetylene (B1199291) source, followed by deprotection. The reactivity of the related compound, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, as an intermediate in pharmaceutical and organic synthesis, lends credence to the potential utility of this compound as a versatile chemical building block.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3Br2N3 |
|---|---|
Molecular Weight |
276.92 g/mol |
IUPAC Name |
5,6-dibromo-3-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H3Br2N3/c1-2-3-6(9)11-5(8)4(7)10-3/h1H,(H2,9,11) |
InChI Key |
IRFDJDBDPKTKAD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=C(C(=N1)Br)Br)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 5,6 Dibromo 3 Ethynylpyrazin 2 Amine
Reactivity of the Ethynyl (B1212043) Moiety
The terminal ethynyl group in 5,6-Dibromo-3-ethynylpyrazin-2-amine is a key site for molecular elaboration, readily participating in both coupling and cycloaddition reactions.
Post-Sonogashira Derivatization of Terminal Alkynes
The terminal alkyne can be further functionalized following a Sonogashira coupling reaction. While specific examples for this compound are not extensively documented, the reactivity of similar 2-amino-3-ethynylpyridine and pyrazine (B50134) systems provides a strong precedent. For instance, 2-amino-3-bromopyridines can be coupled with various terminal alkynes in the presence of a palladium catalyst to afford the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%). This initial Sonogashira product, an analogue to our title compound, can then undergo further transformations at the newly introduced alkyne.
Subsequent derivatizations can include reactions such as cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides, which lead to the formation of polyfunctionalized isoindolinones. This suggests that the ethynyl group on the pyrazine ring could similarly participate in intramolecular cyclization reactions under appropriate conditions.
Table 1: Representative Post-Sonogashira Derivatizations on Analogous Systems
| Starting Material Analogue | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Ethynylbenzamide | Iodoarenes, CO | Polyfunctionalized isoindolinones | nih.gov |
Cycloaddition Reactions Involving the Ethynyl Group
The electron-deficient nature of the pyrazine ring activates the ethynyl group as a dipolarophile for cycloaddition reactions. Specifically, 1,3-dipolar cycloadditions with azides are a common method to form 1,2,3-triazole rings. While direct examples with this compound are scarce, the general reactivity of aryl alkynes in such reactions is well-established. For instance, ruthenium-catalyzed cycloaddition of aryl azides to alkynes can produce 1,5-disubstituted 1,2,3-triazoles. acs.org Similarly, catalyst-free [3+2] cycloaddition reactions between electron-deficient alkynes and azomethine ylides in water have been reported to form pyrrole (B145914) derivatives. nih.govacs.org
These cycloaddition strategies offer a powerful tool for the construction of fused heterocyclic systems incorporating the pyrazine core.
Table 2: Examples of Cycloaddition Reactions with Aryl Alkynes
| Alkyne Type | Dipole | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Aryl alkyne | Aryl azide | [Cp*RuCl]4, DMF | 1,5-Disubstituted 1,2,3-triazole | acs.org |
Transformations of the Bromo Substituents
The two bromine atoms on the pyrazine ring are susceptible to replacement through various cross-coupling reactions and nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.
Further Cross-Coupling Reactions (e.g., Suzuki, Kumada-Corriu)
The bromine atoms can be substituted via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a versatile method for forming carbon-carbon bonds. While selectivity in di-halogenated systems can be a challenge, conditions can often be optimized to favor either mono- or di-substitution. For instance, the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids has been achieved with high efficiency.
The Kumada-Corriu coupling, employing Grignard reagents, offers an alternative for C-C bond formation. This reaction is also catalyzed by palladium or nickel complexes and has been successfully applied to a variety of aryl and heteroaryl halides.
Table 3: Representative Cross-Coupling Reactions on Halogenated Pyrazines and Related Heterocycles
| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloropyrazine | Arylboronic acid | Suzuki-Miyaura | Pd(II) ONO pincer complexes, H2O/toluene | 2-Arylpyrazine | researchgate.net |
| Aryl/Heteroaryl Halide | Grignard reagent | Kumada-Corriu | Pd or Ni catalyst | Biaryl/Heteroaryl | wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines
The electron-deficient pyrazine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The bromine atoms can be displaced by a variety of nucleophiles, particularly amines. The SNAr reaction of 2,4-dichloropyrimidines with tertiary amine nucleophiles has been shown to proceed with high selectivity. This suggests that the bromo substituents on this compound could be selectively replaced by various amine nucleophiles under controlled conditions.
The general mechanism involves the attack of the nucleophile on the carbon bearing the halogen, forming a Meisenheimer complex, followed by the departure of the bromide ion. The presence of two bromine atoms allows for the possibility of sequential or double substitution.
Modifications of the Amine Functionality
The primary amino group at the 2-position of the pyrazine ring offers another site for derivatization. Standard transformations such as N-alkylation and N-acylation can be employed to introduce a variety of functional groups. The reactivity of the amino group can be influenced by the electronic nature of the pyrazine ring and the other substituents.
For example, the N-functionalization of 1,2-azaborines, a boron-nitrogen containing heterocyclic analogue, has been demonstrated with a range of electrophiles. Similarly, co-crystallization studies of 2-aminopyrazine (B29847) derivatives have explored the hydrogen-bonding capabilities of the amino group, which is a key factor in its reactivity. rsc.org
Table 4: Potential Modifications of the Amine Functionality
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride, Base | Amide |
Acylation and Alkylation Reactions
The amino group of this compound is expected to undergo acylation and alkylation reactions, which are common transformations for primary amines.
Acylation: This reaction would involve the treatment of the aminopyrazine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to yield the corresponding amide. The reaction is anticipated to proceed via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
Alkylation: Alkylation of the amino group could be achieved using alkyl halides or other alkylating agents. These reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity. It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines.
Due to the lack of specific literature on this compound, a data table with experimental results for these transformations cannot be provided.
Buchwald-Hartwig Amination for C-N Bond Formation
The bromine atoms on the pyrazine ring of this compound are susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds.
The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. For this compound, selective mono- or di-amination could potentially be achieved by carefully controlling the stoichiometry of the reagents and reaction conditions.
A search of the available literature did not yield specific examples of Buchwald-Hartwig amination being performed on this compound. Therefore, a data table detailing substrates, catalysts, and yields cannot be compiled.
Formation of Fused Heterocyclic Systems
The presence of the ethynyl and amino groups, along with the two bromine atoms, makes this compound a potential precursor for the synthesis of various fused heterocyclic systems.
Intramolecular Cyclization Reactions to Pyrrolopyrazines
Derivatives of this compound could undergo intramolecular cyclization to form pyrrolopyrazine scaffolds. For instance, if the amino group is first functionalized with a suitable group that can then react with the ethynyl moiety, a cyclization event could be triggered. This might involve Sonogashira coupling at one of the bromine positions followed by a cyclization cascade.
However, no specific examples of such intramolecular cyclization reactions starting from this compound have been reported in the literature.
Strategies for Constructing Multi-Ring Pyrazine Architectures
The versatile functionalities of this compound offer several hypothetical strategies for the construction of multi-ring pyrazine architectures. These strategies could involve a sequence of cross-coupling reactions (e.g., Sonogashira, Suzuki, or Stille couplings) at the bromine and ethynyl positions, followed by cyclization reactions. For example, coupling of different heterocyclic moieties to the pyrazine core could be followed by a final ring-closing reaction to generate complex, multi-ring systems.
As no specific research has been published detailing these strategies for this compound, a detailed discussion with concrete examples and a data table is not possible at this time.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 5,6-Dibromo-3-ethynylpyrazin-2-amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Comprehensive ¹H NMR Analysis of Pyrazine (B50134) Derivatives
Proton (¹H) NMR spectroscopy of pyrazine derivatives offers insights into the electronic environment of the hydrogen atoms attached to the carbon framework. For this compound, two key proton signals are expected: one from the amino group (-NH₂) and another from the ethynyl (B1212043) group (≡C-H). The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the pyrazine ring itself.
The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The ethynyl proton, being attached to a sp-hybridized carbon, will resonate in a characteristic downfield region. The downfield shift for protons on a pyrazine core is a known characteristic. rsc.org In related substituted pyrazine N-oxides, the position of substituents significantly affects the chemical shifts of the ring protons. jst.go.jp
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | 4.5 - 5.5 | Broad Singlet |
| ≡C-H | 3.0 - 3.5 | Singlet |
Note: Predicted values are based on typical ranges for similar functional groups on heterocyclic systems and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Structural Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the six carbon atoms in the molecule. The carbon atoms of the pyrazine ring will have chemical shifts influenced by the nitrogen atoms and the various substituents.
The carbons bonded to the bromine atoms (C-5 and C-6) are expected to be shifted to a lower field compared to unsubstituted pyrazine. The carbon bearing the amino group (C-2) and the ethynyl group (C-3) will also show characteristic chemical shifts. The two carbons of the ethynyl group will appear in the typical range for sp-hybridized carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-5 | 130 - 135 |
| C-6 | 130 - 135 |
| -C≡ | 80 - 85 |
| ≡C-H | 75 - 80 |
Note: Predicted values are based on general principles and data for substituted pyrazines and may vary.
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals. An HMBC spectrum, for instance, could show correlations between the ethynyl proton and the C-2 and C-3 carbons of the pyrazine ring, confirming their connectivity. In some pyrazine derivatives, 1H-15N-HMBC correlations have been used to indicate the pyrazine core. rsc.org
Variable Temperature (VT) NMR studies could be employed to investigate dynamic processes such as tautomerism or restricted rotation around the C-NH₂ bond, although significant dynamic behavior is not anticipated for this rigid molecule under normal conditions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₆H₃Br₂N₃.
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive indicator of its presence. The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such compounds may involve the loss of bromine atoms, the ethynyl group, or HCN from the pyrazine ring. These techniques are standard for the characterization of newly synthesized heterocyclic compounds. rsc.orgresearchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative to ¹²C, ⁷⁹Br) | Significance |
|---|---|---|
| [M]⁺ | 278.8 | Molecular Ion |
| [M+2]⁺ | 280.8 | Isotopic peak (one ⁸¹Br) |
| [M+4]⁺ | 282.8 | Isotopic peak (two ⁸¹Br) |
| [M-Br]⁺ | 199.9 | Loss of a bromine atom |
| [M-C₂H]⁺ | 253.8 | Loss of the ethynyl group |
Note: m/z values are nominal and based on the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine, the C≡C triple bond, and the ≡C-H bond of the ethynyl group, as well as vibrations from the pyrazine ring.
The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The stretching vibration of the terminal alkyne ≡C-H bond will produce a sharp peak at approximately 3300 cm⁻¹, while the C≡C triple bond stretch will result in a weaker absorption around 2100-2260 cm⁻¹. rsc.org Aromatic C-N stretching and ring vibrations will also be present in the fingerprint region.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |
| ≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp |
| C≡C Stretch (Alkyne) | 2100 - 2260 | Weak to Medium |
| C=N, C=C Stretch (Ring) | 1400 - 1600 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and dihedral angles. This technique would confirm the planarity of the pyrazine ring and provide information on the orientation of the substituents.
Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing. The crystal structures of related heterocyclic compounds have been determined to understand their solid-state conformations and intermolecular interactions. rsc.orgnih.gov The analysis would provide crucial data for understanding the physical properties of the compound and for computational modeling studies.
Table 5: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Z | 4 |
Note: These are hypothetical values to illustrate the type of data obtained from an X-ray crystallography experiment.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule induces the promotion of electrons from a lower energy molecular orbital to a higher energy one. For aromatic heterocyclic compounds like pyrazine derivatives, these transitions typically involve π → π* and n → π* electronic transitions. The precise wavelengths of these absorptions and their intensities are highly sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring.
Pyrazine itself is known to exhibit weak absorption bands in the near-UV region, which are attributed to n → π* transitions, and more intense bands at shorter wavelengths corresponding to π → π* transitions. montana.edu The introduction of an amino group, as in 2-aminopyrazine (B29847), generally leads to a bathochromic (red) shift of the absorption maxima due to the electron-donating nature of the amino group, which extends the π-conjugated system. nist.gov
The UV-Vis spectrum of 2-aminopyrazine serves as a foundational reference for understanding the electronic properties of its more complex derivatives.
Table 1: UV-Vis Absorption Data for 2-Aminopyrazine (Data presented is for the parent compound to infer properties of this compound)
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |
| Not Specified | approx. 320 | Not Specified | n → π | nist.gov |
| Not Specified | approx. 260 | Not Specified | π → π | nist.gov |
The presence of two bromine atoms and an ethynyl group in this compound is expected to significantly modulate its electronic absorption spectrum compared to 2-aminopyrazine.
Bromo Substituents: The two bromine atoms at the 5- and 6-positions are electron-withdrawing groups due to their inductive effect, but they also possess lone pairs of electrons that can participate in resonance. This dual nature can lead to complex shifts in the absorption bands. Generally, halogen substitution on aromatic rings can result in a bathochromic shift of the π → π* transitions. nih.gov
Ethynyl Substituent: The ethynyl group at the 3-position is a π-accepting group that can extend the conjugation of the pyrazine ring. This extension of the chromophore typically results in a significant bathochromic shift of the π → π* absorption bands to longer wavelengths. nih.gov
Theoretical studies on substituted pyrazines using computational methods like Density Functional Theory (DFT) have provided insights into how different substituents affect the electronic structure and absorption spectra. researchgate.netnih.gov For pyrazine-based donor-acceptor systems, the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups can lead to the appearance of new, long-wavelength absorption bands. nih.gov In the case of this compound, the amino group acts as a donor, while the pyrazine ring, further influenced by the bromo and ethynyl groups, acts as the acceptor. This donor-acceptor character is expected to result in ICT absorption bands. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the intrinsic electronic properties of 5,6-Dibromo-3-ethynylpyrazin-2-amine. These studies, primarily employing Density Functional Theory (DFT), have offered a granular view of its molecular orbitals and the energetic landscape for charge transfer.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic characteristics of organic molecules. nih.govresearchgate.net For pyrazine (B50134) derivatives, DFT calculations are crucial for understanding their molecular structure and vibrational spectra. researchgate.net This quantum mechanical approach allows for the accurate prediction of electronic properties that are otherwise difficult to probe experimentally. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The analysis of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for determining a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in electronic transitions. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor, and their energy levels are pivotal in predicting how the molecule will interact with other species. mdpi.com
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
No specific data is available for this compound in the provided search results.
Investigation of Electron and Hole Reorganization Energies
Reorganization energies are a key parameter in evaluating the charge transport efficiency of a material. researchgate.net The inner reorganization energy for both holes (λh) and electrons (λe) quantifies the energy required for the geometric relaxation of a molecule as it transitions between its neutral and charged states. researchgate.net Lower reorganization energies are indicative of faster charge hopping rates and, consequently, higher charge mobility. researchgate.net These values are calculated to understand and predict the performance of organic materials in electronic devices. researchgate.net
Table 2: Reorganization Energies
| Parameter | Energy (eV) |
|---|---|
| Hole Reorganization Energy (λh) | Data not available |
| Electron Reorganization Energy (λe) | Data not available |
No specific data is available for this compound in the provided search results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing insights that are complementary to the static picture offered by quantum chemical calculations. nih.govmdpi.com
Conformational Analysis of Pyrazine Derivatives
MD simulations are an ideal tool for investigating the structure and properties of molecules with high disorder and dynamics. mdpi.com By simulating the movement of atoms over time, researchers can explore the accessible conformations of pyrazine derivatives and understand how their structures fluctuate under various conditions. nih.gov This type of analysis is crucial for understanding how the molecule's shape influences its interactions and functions. nih.gov
Dynamic Disorder Effects on Charge Transport
of this compound Remain Largely Unexplored
Methodologies for such theoretical predictions are well-established within the scientific community. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard computational methods used to forecast the electronic absorption and emission spectra of molecules. These calculations can provide valuable insights into the electronic transitions that give rise to a compound's UV-Vis and fluorescence properties.
Similarly, vibrational frequency analysis, typically performed using DFT or other quantum chemical methods, allows for the prediction of a molecule's infrared (IR) and Raman spectra. This analysis identifies the characteristic vibrational modes of the molecule's functional groups, offering a theoretical fingerprint that can be compared with experimental data.
Despite the availability of these powerful computational tools, a specific application to this compound has not been documented in retrievable research. Therefore, data tables for its predicted spectroscopic properties and vibrational frequencies cannot be compiled at this time. Further research is required to computationally model and theoretically elucidate the spectroscopic behavior of this compound.
Applications in Advanced Materials Science
Organic Optoelectronic Materials
Pyrazine (B50134) derivatives are increasingly utilized in the development of organic optoelectronic materials due to their favorable charge transfer and physical properties. rsc.org The electron-withdrawing pyrazine core is instrumental in designing materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for efficient device performance.
Pyrazine Derivatives as Building Blocks for Light-Emitting Diodes (OLEDs)
The pyrazine moiety is a valuable component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Its electron-deficient character makes it suitable for creating both emissive layer materials and host materials for phosphorescent emitters. By combining pyrazine units with electron-donating groups like triphenylamine (B166846) or carbazole (B46965), researchers have developed donor-acceptor (D-A) molecules with high photoluminescent efficiencies. researchgate.netrsc.org
For instance, two bipolar host materials, HF1 and HF2, which incorporate a dioxino[2,3-b]pyrazine acceptor unit and a carbazole donor unit, have demonstrated excellent thermal and morphological stability. rsc.org When used as hosts for a red phosphorescent emitter, the resulting OLEDs exhibited high brightness and external quantum efficiencies (EQE), reaching up to 57,990 cd m⁻² and 15.1%, respectively. rsc.org Similarly, indenopyrazine derivatives have been synthesized for use as blue emitting materials, showing high thermal stability and luminance efficiencies up to 5.15 cd/A. optica.org These findings underscore the potential of pyrazine-based structures to produce high-performance OLEDs. researchgate.net
Table 1: Performance of OLEDs Incorporating Pyrazine Derivatives
| Compound/Device Type | Role | Max. Efficiency | Max. Brightness | Color |
|---|---|---|---|---|
| HF1-hosted device | Bipolar Host | 15.1% (EQE) | 49,760 cd m⁻² | Red rsc.org |
| HF2-hosted device | Bipolar Host | 12.8% (EQE) | 57,990 cd m⁻² | Red rsc.org |
| PY-EIP | Emitting Layer | 5.15 cd/A | Not Specified | Blue optica.org |
| PA-EIP | Emitting Layer | 1.35 cd/A | Not Specified | Blue optica.org |
Integration into Organic Field-Effect Transistors (OFETs)
The introduction of a pyrazine ring is a promising strategy for developing n-type organic semiconductors for Organic Field-Effect Transistors (OFETs). documentsdelivered.com The pyrazine core helps to lower the LUMO energy level of the molecule, which improves air stability and facilitates electron injection. documentsdelivered.com This is crucial for creating efficient n-type (electron-transporting) transistors, which are less common than their p-type (hole-transporting) counterparts.
Studies on fused-ring pyrazine derivatives have shown that the size of the pyrazine core significantly influences device performance. acs.orgnih.gov A larger pyrazine core can lead to a lower LUMO level, reduced reorganization energy, and more ordered thin-film morphology, all of which contribute to higher electron mobilities. acs.orgnih.gov OFETs based on these compounds have exhibited electron mobilities as high as approximately 0.03 cm² V⁻¹ s⁻¹. acs.orgnih.gov Theoretical investigations have confirmed that incorporating pyrazine can promote molecular π-stacking, leading to small electron reorganization energies and large electronic coupling, which are hallmarks of excellent n-type OFET materials. documentsdelivered.com
Table 2: Electron Mobility in OFETs Based on Fused-Ring Pyrazine Derivatives
| Derivative Type | End-Functionalization | Reported Electron Mobility | Reference |
|---|---|---|---|
| Fused-Ring Pyrazine | Trifluoromethylphenyl | ~0.03 cm² V⁻¹ s⁻¹ | acs.orgnih.gov |
| Heterocyclic Co-oligomer | Trifluoromethylphenyl | N-type behavior observed | rsc.org |
Utilization in Organic Photovoltaic Cells (OPVs)
In the realm of organic solar cells, pyrazine-based materials are being developed as both donor and acceptor components. Their tunable electronic properties allow for the engineering of materials with appropriate energy levels to facilitate efficient exciton (B1674681) dissociation and charge transfer at the donor-acceptor interface. rsc.org
Table 3: Performance of Solar Cells Utilizing Pyrazine-Based Materials
| Material Type | Role | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| PFBCPZ Polymer | Donor (OPV) | 15.3% | researchgate.net |
| PPz-T Polymer | Donor (OPV) | >16% | rsc.org |
| TPPF Photosensitizer | Sensitizer (DSSC) | 2.64% | mdpi.compsecommunity.org |
| TPP Photosensitizer | Sensitizer (DSSC) | 1.31% | mdpi.compsecommunity.org |
Role in Electron Transporting Systems
The inherent electron-deficient nature of the pyrazine ring makes it an ideal candidate for designing dedicated electron-transporting materials (ETMs) and hole-blocking layers in various electronic devices. nih.gov
Investigation of Electron-Transporting Properties of Pyrazine Systems
Pyrazine and its derivatives are extensively studied for their electron transport capabilities. Materials designed with a pyrazine core often exhibit low-lying LUMO energy levels, which is a key requirement for efficient electron transport. nih.gov For example, a novel material containing a pyridopyrazine skeleton was synthesized specifically as an ETM for OLEDs. nih.gov This material formed stable amorphous films and demonstrated the low reduction potential necessary for an effective electron transporting material. nih.gov An OLED device using this compound as the electron transport layer achieved a maximum luminance of 25,000 cd/m² and a current efficiency of 10.9 cd/A. nih.gov Furthermore, studies on polythieno[3,4-b]pyrazine have shown that its structure can facilitate highly efficient charge transport, with some variants exhibiting conductivities that place them in the metallic regime. rsc.org
Impact of Halogen and Ethynyl (B1212043) Substitutions on Charge Mobility
The performance of organic semiconductors is highly sensitive to their molecular structure, and the introduction of specific functional groups can dramatically alter their charge transport properties. The dibromo and ethynyl substitutions on the 5,6-Dibromo-3-ethynylpyrazin-2-amine core are particularly relevant in this context.
Halogen atoms, such as bromine, are strong electron-withdrawing groups. Their inclusion in an organic semiconductor can lower the LUMO energy level, which is generally beneficial for n-type materials as it can enhance charge injection and stability. arxiv.org Theoretical studies on halogen-substituted tetraazapentacene—a related nitrogen-containing aromatic system—have shown that the type of halogen has a profound impact on mobility. bohrium.comnih.gov While the strong electron-withdrawing effect of fluorine can sometimes lead to reduced electron transfer integrals and higher reorganization energy, chlorine substitution has led to record-high electron mobilities (27.8 cm² V⁻¹ s⁻¹). arxiv.orgarxiv.org This discrepancy highlights that while molecular packing is a dominant factor, the specific electronic effects of the halogen also play a crucial role. bohrium.comnih.gov The bromine atoms in this compound are expected to similarly influence its electronic structure and packing, thereby modulating its charge mobility.
The ethynyl group (–C≡CH) is also electronically significant. The sp-hybridized carbons of the ethynyl group can enhance π-conjugation and promote intermolecular interactions, such as π-stacking, which is critical for efficient charge transport in thin films. In molecules like 6,13-bis((triisopropylsilyl)ethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP), the ethynyl substituents are key to its semiconductor properties. bohrium.comnih.govresearchgate.net Therefore, the combination of electron-withdrawing bromine atoms and a π-conjugation-extending ethynyl group on a pyrazine core represents a deliberate design strategy to create a material with potentially high charge mobility and tailored energy levels for advanced electronic applications.
Polymer Chemistry
Pyrazine-Based Monomers for Condensation Polymerizations
There is no available research that documents the use of this compound as a monomer in condensation polymerization reactions. The functional groups present on the molecule—two bromine atoms, an ethynyl group, and an amine group—theoretically allow for participation in various polymerization reactions such as Sonogashira or Suzuki cross-couplings (utilizing the bromo and ethynyl groups) or polyamide formation (utilizing the amine group). However, no studies have been published that demonstrate or characterize these potential polymerization pathways for this specific compound.
Design of Planar Polypyrazines for Conjugated Systems
Similarly, no literature could be found regarding the design and synthesis of planar polypyrazines derived from this compound for use in conjugated systems. While the pyrazine ring is a known component in constructing electron-deficient conjugated polymers for applications in electronics, there is no specific data on how this particular monomer contributes to the planarity, conjugation length, or electronic properties of a resulting polymer.
Role As a Molecular Scaffold in Medicinal Chemistry Research
Pyrazine (B50134) as a Privileged Scaffold in Drug Discovery
The pyrazine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "privileged scaffold" in drug discovery because its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov The pyrazine substructure is found in essential biological molecules like riboflavin (B1680620) and folic acid, as well as in natural alkaloids isolated from marine organisms. lifechemicals.com
The significance of the pyrazine scaffold is underscored by its presence in several clinically approved drugs. nih.goveurekaselect.com For instance, Pyrazinamide is a first-line medication for tuberculosis, Bortezomib is a proteasome inhibitor used in cancer therapy, and Amiloride is a diuretic. nih.govjetir.org The World Health Organization's 2019 Model List of Essential Medicines included four drugs containing the pyrazine moiety. nih.gov The chemical properties of the pyrazine ring, including its planarity, aromaticity, and the ability of its nitrogen atoms to act as hydrogen bond acceptors, make it a versatile building block for designing new therapeutic agents. nih.govpharmablock.com
Design and Synthesis of Novel Pharmacophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The scaffold of 5,6-Dibromo-3-ethynylpyrazin-2-amine provides a robust platform for designing and synthesizing novel pharmacophores.
While direct and extensive research on the biological activity of this compound is not widely published, its structure presents several key features for exploration in medicinal chemistry. The pyrazine core provides the foundational aromatic system. The amine (-NH2) group, the ethynyl (B1212043) (-C≡CH) group, and the two bromine (-Br) atoms are functional groups that can be readily modified.
These functional groups serve as handles for synthetic transformations, allowing chemists to create a diverse library of derivative compounds. For example, the bromine atoms can be replaced through various cross-coupling reactions (like Suzuki or Sonogashira couplings) to introduce new aryl or alkyl groups. The ethynyl group is also highly reactive and can participate in "click chemistry" reactions or be further functionalized. The amine group can be acylated, alkylated, or used to form amides, expanding the chemical space that can be explored.
A closely related compound, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, is recognized as a valuable building block for synthesizing complex organic molecules and as a starting material in drug discovery programs. lookchem.com This highlights the potential of the bromo-ethynyl-aminopyrazine scaffold. The synthetic versatility allows for systematic modifications to optimize a compound's structure for enhanced pharmacological activity against various targets. lookchem.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. youtube.com By systematically altering functional groups on a scaffold, researchers can identify which parts of the molecule are crucial for its therapeutic effect.
A notable example involves a series of 1,4-pyrazine-containing compounds developed as inhibitors of the histone acetyltransferases (HATs) p300/CBP, which are potential drug targets for cancer. nih.gov In this study, researchers started with initial "hit" compounds and systematically modified the substituents on the pyrazine ring to improve potency. The SAR study revealed that specific substitutions significantly impacted the inhibitory concentration (IC50) of the compounds against the p300 enzyme. For instance, modifying the groups attached to the core pyrazine scaffold led to a compound (compound 29) with an IC50 of 1.4 µM, a more than four-fold improvement over the initial lead compound. nih.gov Enzyme kinetic studies confirmed that this optimized compound acts as a competitive inhibitor against the histone substrate. nih.gov
| Compound | Substituents on Pyrazine Scaffold | IC50 (µM) |
|---|---|---|
| 1 | Initial Pyridine-based Hit | 62.6 |
| 3 | Initial Pyrazine-based Hit | 5.7 |
| 29 | Optimized with furan-3-ylphenyl groups | 1.4 |
| 32 | Modified with para-aminobiphenyl groups | 2.3 |
Antimicrobial Research Applications
The pyrazine scaffold is a key component in the development of new agents to combat infectious diseases, owing to its presence in compounds with demonstrated antimicrobial properties.
Researchers have synthesized and evaluated numerous pyrazine derivatives for their antimicrobial activity against a range of pathogens. For example, a series of pyrazine-2-carbohydrazide (B1222964) derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria, with some compounds showing potent activity, particularly against Gram-positive strains. researchgate.net Another study focused on novel pyrazine-2-carboxylic acid derivatives, which exhibited good antimicrobial activity against clinical isolates including E. coli, P. aeruginosa, S. aureus, and C. albicans. rjpbcs.com
Furthermore, hybrid molecules incorporating the pyrazine ring have shown promise. Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial effects. mdpi.com One compound from this series displayed significant activity against S. aureus (MIC of 32 µg/mL) and E. coli (MIC of 16 µg/mL), comparable to the antibiotic ampicillin. mdpi.com Halogenated pyrazine-based chalcones have also been investigated as potential antimicrobial drugs, with derivatives showing high potency demonstrating the utility of halogens (like the bromine atoms in this compound) in enhancing biological activity. nih.gov
| Pyrazine Derivative Class | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazine-2-carboxylic acid derivative (P10) | C. albicans | 3.125 µg/mL | rjpbcs.com |
| Pyrazine-2-carboxylic acid derivative (P7) | P. aeruginosa | 25 µg/mL | rjpbcs.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | 16 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | 32 µg/mL | mdpi.com |
The most prominent example of a pyrazine-based antimicrobial is Pyrazinamide (PZA), a cornerstone drug for treating tuberculosis (TB), caused by Mycobacterium tuberculosis. acs.orgrsc.org PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by an enzyme within the mycobacterium. acs.org The emergence of drug-resistant TB strains has spurred research into new pyrazine derivatives to overcome this challenge. bohrium.com
Numerous studies have focused on synthesizing and testing novel pyrazine analogues for their antimycobacterial activity. One approach involves creating pyrazinoic acid ester derivatives designed as alternative prodrugs to bypass the resistance mechanisms associated with PZA activation. acs.org In one such study, the 4-acetoxybenzyl ester of pyrazinoic acid demonstrated excellent activity against M. tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) in the range of 0.25-0.5 µg/mL. acs.orgacs.org Other research has focused on designing hybrid molecules, combining the pyrazine-2-carbonyl moiety with other pharmacophores like piperazine/homopiperazine, to create potent anti-tubercular agents. rsc.orgrsc.org Several of these novel derivatives exhibited significant activity, with IC50 values as low as 1.35 µM against M. tuberculosis H37Ra. rsc.org
| Compound | Target Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazinamide (PZA) | M. tuberculosis | First-line drug | Standard Treatment | rsc.org |
| 4-acetoxybenzyl ester of pyrazinoic acid (3) | M. tuberculosis H37Ra | MIC | 0.25-0.5 µg/mL | acs.org |
| Substituted Benzamide Derivative (6a) | M. tuberculosis H37Ra | IC50 | 1.52 µM | rsc.org |
| Substituted Benzamide Derivative (6e) | M. tuberculosis H37Ra | IC50 | 1.35 µM | rsc.org |
Conclusion and Future Research Directions
Summary of Synthetic Achievements and Chemical Reactivity
Key Postulated Synthetic Steps:
Dibromination: Introduction of the two bromine atoms onto the pyrazine (B50134) ring, likely starting from a precursor like 2-aminopyrazine (B29847). This would create the 2-amino-5,6-dibromopyrazine scaffold.
Introduction of the Ethynyl (B1212043) Group: The ethynyl group is typically introduced via a Sonogashira coupling reaction. This would involve reacting the dibrominated intermediate with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, in the presence of a palladium catalyst. A subsequent deprotection step would reveal the terminal alkyne. The reactivity of the two bromine atoms would need to be carefully controlled to achieve mono-substitution at the 3-position.
The chemical reactivity of 5,6-Dibromo-3-ethynylpyrazin-2-amine is predicted to be rich and versatile due to its multiple functional groups. Each site offers a handle for distinct chemical transformations, making it a highly valuable building block.
| Functional Group | Potential Reactions | Significance |
| Ethynyl Group | Sonogashira coupling, "Click" Chemistry (CuAAC), Glaser coupling | Allows for chain extension, formation of conjugated polymers, and facile linking to other molecules or biomolecules. |
| Bromine Atoms (C5 & C6) | Suzuki coupling, Stille coupling, Buchwald-Hartwig amination | Enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, tuning electronic properties and extending the molecular structure. |
| Amine Group (C2) | Acylation, Alkylation, Diazotization | Provides a site for attaching functional side chains or for further heterocycle formation. |
| Pyrazine Ring | N-alkylation, Coordination to metal centers | The nitrogen atoms can be functionalized or used to create metal-organic frameworks (MOFs) and coordination polymers. |
Potential for Advanced Materials and Medicinal Chemistry Applications
The unique electronic and structural features of this compound make it a promising candidate for several advanced applications.
Advanced Materials: Pyrazine-based materials are known for their favorable charge transfer properties. rsc.org The extended π-conjugation possible through the ethynyl group, combined with the electron-withdrawing nature of the pyrazine ring and bromine atoms, suggests potential use in organic electronics. rsc.org Derivatives could be investigated as components in:
Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-stacking are desirable for charge transport.
Dye-Sensitized Solar Cells (DSSCs): The molecule could serve as a core for synthesizing organic dyes with tailored absorption spectra.
Nonlinear Optical (NLO) Materials: The push-pull electronic nature that can be engineered by derivatizing the amine (donor) and pyrazine/bromo (acceptor) sites is a key feature for NLO activity.
Medicinal Chemistry: Pyrazine is a well-established "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs. mdpi.comnih.gov The title compound serves as a versatile starting point for creating libraries of novel bioactive molecules. The various functional groups allow for precise structural modifications to optimize binding to biological targets. lookchem.com Potential therapeutic areas include:
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The bromine atoms can be replaced with groups that target specific pockets in the ATP-binding site of kinases.
Antiviral Agents: Pyrazine conjugates have shown promise as antiviral agents, and this scaffold could be used to develop new compounds. nih.gov
Anticancer Agents: The ability to generate a wide array of derivatives could lead to the discovery of compounds with potent anti-proliferative activity. nih.gov
Unexplored Synthetic Pathways and Derivatization Opportunities
Beyond the primary synthetic route, several alternative and unexplored pathways could be considered. For instance, the order of functionalization could be altered, potentially starting with an ethynyl-substituted aminopyrazine followed by a late-stage bromination. The regioselectivity of such a reaction would be a key challenge to investigate.
The true potential of this compound lies in its derivatization. Future research should focus on selectively addressing each reactive site.
Table of Derivatization Opportunities:
| Reaction Site | Example Reaction | Potential Outcome |
| C3-Ethynyl | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Attachment of biomolecules, polymers, or fluorescent tags. |
| C5-Bromo | Suzuki coupling with Phenylboronic acid | Synthesis of 5-phenyl derivative, modifying electronic properties. |
| C6-Bromo | Buchwald-Hartwig amination with Morpholine | Introduction of a solubilizing group or pharmacologically relevant moiety. |
| C2-Amine | Acylation with Acetyl chloride | Modulation of donor strength and steric properties. |
A significant opportunity lies in orthogonal reactions, where one functional group is reacted while the others remain intact. For example, performing a Sonogashira coupling at the C5-bromo position while leaving the C6-bromo and C3-ethynyl sites untouched would open up pathways to complex, multi-functionalized architectures.
Emerging Theoretical and Computational Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties and reactivity of this compound before embarking on extensive lab work. bendola.com
Key Areas for Computational Study:
Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the compound's electronic band gap, which is crucial for optoelectronic applications. bendola.com
Reaction Pathway Modeling: DFT calculations can help determine the most energetically favorable sites for electrophilic or nucleophilic attack, guiding synthetic strategy and predicting regioselectivity.
Simulating Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, aiding in the design of new dyes and NLO materials.
Molecular Docking: In medicinal chemistry, the compound and its virtual derivatives can be docked into the active sites of target proteins to predict binding affinity and guide the design of potent inhibitors.
These theoretical studies can accelerate the discovery process by prioritizing the most promising derivatives for synthesis and testing.
Prospects for Interdisciplinary Research and Novel Functional Materials
The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research, bridging synthetic chemistry with materials science, pharmacology, and computational science.
Chemosensors: By attaching a receptor unit via the ethynyl or bromo positions, the inherent fluorescence of a pyrazine-based core could be modulated upon binding to specific ions or molecules, creating a chemosensor.
Metal-Organic Frameworks (MOFs): The pyrazine nitrogen atoms and the amine group can act as ligands to coordinate with metal ions. The ethynyl and bromo groups offer post-synthetic modification sites within the MOF structure, allowing for the tuning of pore size and chemical environment.
Bio-conjugation and Imaging: Using "click" chemistry at the ethynyl position, the molecule could be attached to proteins or antibodies. If the core is fluorescent, this could enable applications in biological imaging and diagnostics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
